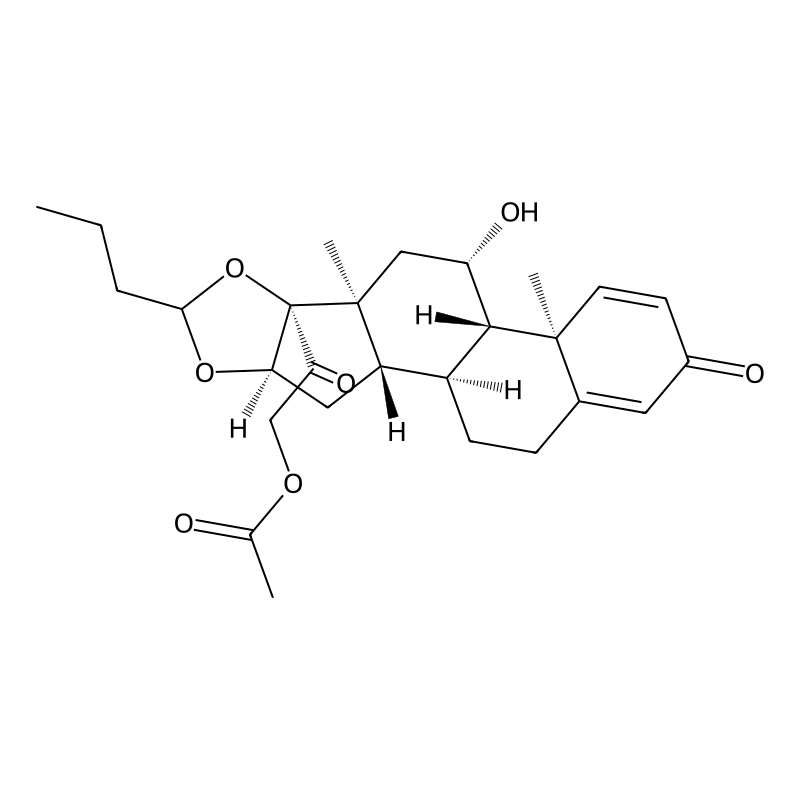

Budesonide 21-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Budesonide 21-acetate, officially designated as Budesonide EP Impurity K and a USP-specified related compound, is a critical C-21 esterified derivative of the glucocorticoid budesonide [1]. In industrial and analytical contexts, it is primarily procured as a highly lipophilic reference standard required for the quality control and release testing of budesonide active pharmaceutical ingredients (APIs) and formulated nasal sprays [2]. Beyond its role in compliance, the compound serves as a vital process intermediate; its specific crystallization properties allow for the scalable enrichment of budesonide diastereomers prior to hydrolysis [3]. Because the 21-acetylation functionally inactivates the steroid by sterically hindering glucocorticoid receptor binding, strict quantification of this compound is mandatory in commercial manufacturing [1].

Procurement Fit

References

For analytical calibration and API release testing, substituting budesonide 21-acetate with the parent budesonide base or closely related esters (such as budesonide 21-butyrate) fails due to strict pharmacopeial system suitability requirements [1]. The 21-acetate modification drastically shifts the molecule's lipophilicity, resulting in a specific chromatographic retention profile that must be precisely matched to identify the impurity peak [1]. In synthetic applications, attempting to bypass the 21-acetate intermediate during the production of pure (22R)-budesonide forces manufacturers to rely on low-yield, solvent-intensive Sephadex LH-20 chromatography [2]. Consequently, procuring the exact 21-acetate compound is required for both regulatory HPLC compliance and efficient diastereomeric resolution [2].

Substitution Risk

Pharmacopeial HPLC Retention Specificity vs. Related Esters

In USP and EP analytical methods for budesonide API, the identification of specified impurities relies on precise relative retention times (RRT). Budesonide 21-acetate (Impurity K) elutes significantly later than the active API due to its acetylated C-21 position [1]. Under standard USP conditions, the 21-acetate epimers exhibit an RRT of 1.39 and 1.40 relative to budesonide epimer A [1]. This specific retention profile is required to baseline-resolve it from other lipophilic process impurities, such as budesonide 21-butyrate, which elutes later at an RRT of 1.48 [1].

| Evidence Dimension | Relative Retention Time (RRT) |

| Target Compound Data | RRT 1.39 and 1.40 (Budesonide 21-acetate epimers) |

| Comparator Or Baseline | RRT 1.00 (Budesonide Epimer A) and RRT 1.48 (Budesonide 21-butyrate) |

| Quantified Difference | +0.39/0.40 RRT shift vs API; -0.08 RRT shift vs 21-butyrate |

| Conditions | USP HPLC method for Budesonide API (C18 column, UV 240 nm) |

Procurement of the exact 21-acetate standard is legally required to accurately quantify this impurity and ensure it remains below the USP limit of 0.10% in commercial API batches.

Scalable Enrichment of (22R)-Budesonide via 21-Acetate Crystallization

The synthesis of pure (22R)-budesonide (dexbudesonide) is difficult due to the similar physicochemical properties of the 22R and 22S epimers. Direct separation of the parent budesonide epimers requires massive solvent volumes on Sephadex LH-20 columns [1]. However, utilizing budesonide 21-acetate as a process intermediate bypasses this bottleneck. The 21-acetate derivative can be selectively crystallized from ethanol to achieve an 80% (22R) enrichment, and subsequent hydrolysis and recrystallization from ethyl acetate yields the pure (22R) diastereoisomer with less than 1% of the (22S) epimer [1].

| Evidence Dimension | Diastereomeric Purity and Process Scalability |

| Target Compound Data | >99% (22R)-budesonide purity achieved via crystallization and hydrolysis of the 21-acetate intermediate |

| Comparator Or Baseline | Direct parent API separation requiring low-yield, solvent-heavy Sephadex LH-20 chromatography |

| Quantified Difference | Reduction of (22S) epimer to <1% without preparative chromatography |

| Conditions | Crystallization from ethanol/ethyl acetate followed by hydrolysis |

Using the 21-acetate as a synthetic intermediate allows manufacturers to scale up the production of specific budesonide epimers while eliminating the need for expensive chromatographic steps.

Quality by Design (QbD) Tracking in Acetalization

During the industrial scale-up of budesonide, budesonide 21-acetate (identified as Impurity 2) forms as a critical byproduct during the acetalization-epimerization reaction [1]. Quality by Design (QbD) kinetic modeling demonstrates that the formation of the 21-acetate is highly dependent on process temperature and reagent stoichiometry [1]. Specifically, contour plot analysis reveals that minimizing the formation of this acetate impurity requires maintaining epimerization temperatures strictly below 10 °C and controlling n-butyraldehyde equivalents [1].

| Evidence Dimension | Impurity Formation Rate |

| Target Compound Data | Accelerated formation of 21-acetate at epimerization temperatures >10 °C |

| Comparator Or Baseline | Suppressed 21-acetate formation at <10 °C with controlled n-butyraldehyde equivalents |

| Quantified Difference | Direct correlation between thermal/reagent stress and 21-acetate yield |

| Conditions | Acetalization-epimerization reaction of 16α-hydroxyprednisolone derivatives |

Procuring the 21-acetate standard is essential for process chemists to calibrate HPLC methods used in QbD modeling, ensuring specified reactor conditions and maximizing API yield.

Pharmacopeial API Release Testing

Used as the mandatory EP Impurity K / USP specified impurity standard to calibrate HPLC systems, ensuring the 21-acetate byproduct remains below the 0.10% limit in commercial budesonide batches [1].

Diastereoselective Synthesis of Dexbudesonide

Utilized as a highly crystallizable process intermediate that, upon selective precipitation and hydrolysis, yields >99% pure (22R)-budesonide without relying on preparative Sephadex chromatography [2].

Quality by Design (QbD) Process Optimization

Employed as a reference marker in kinetic modeling to track the efficiency of the acetalization-epimerization step, allowing engineers to adjust reactor temperatures and reagent stoichiometry during industrial scale-up [3].

Application Fit

References

- [1] United States Pharmacopeia (USP). Budesonide - Definition, Identification, Assay. USP-NF 2025.

- [2] Thalen, A. et al. Method of Obtaining (22R) Diastereoisomer of Budesonide. European Patent EP0569369A1.

- [3] Utilization of Quality by Design, Kinetic Modeling, and Computational Fluid Dynamics for Process Optimization and Scale-Up. Org. Process Res. Dev. 2023.

XLogP3

Explore Compound Types